An In-depth Technical Guide to the Physicochemical Properties of Benzylmorphine
An In-depth Technical Guide to the Physicochemical Properties of Benzylmorphine
Disclaimer: Information regarding a compound specifically named "benzylmorphine methyl ether" is not available in publicly accessible scientific literature. This guide therefore focuses on the closely related and well-documented compound, benzylmorphine .
This technical guide provides a comprehensive overview of the physicochemical properties of benzylmorphine, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, including quantitative data, and generalized experimental protocols.
Chemical Identity and Physicochemical Properties
Benzylmorphine, also known as Peronine, is a semi-synthetic opioid narcotic.[1] It is structurally similar to codeine, with a benzyl group attached to the morphine molecule.[1] It has been used as a moderate-strength analgesic and a cough suppressant.[1]
Table 1: Physicochemical Properties of Benzylmorphine
| Property | Value | Source |
| IUPAC Name | (5α,6α)-3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol | [1] |
| Synonyms | Peronine, O3-Benzylmorphine, Benzylmorphine | [1][2] |
| CAS Number | 14297-87-1 | [2] |
| Molecular Formula | C₂₄H₂₅NO₃ | [1][3][4] |
| Molar Mass | 375.468 g/mol | [1] |
| Melting Point | 132 °C | [2][5] |
| Water Solubility | 400 mg/L | [2][6] |
| Predicted logP | 2.71 - 3.07 | [6] |
| Predicted pKa (Strongest Basic) | 9.19 | [6] |
| Appearance | White to light yellow solid | [7] |
Experimental Protocols
2.1. Melting Point Determination
The melting point of a compound is a critical indicator of its purity. The general procedure follows pharmacopeial standards.
-
Apparatus: A calibrated melting point apparatus (e.g., Fisher-Johns melting-point block or similar).[8][9]
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Sample Preparation: The benzylmorphine sample should be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[9]
-
The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[9]
-
The melting range is recorded from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.[9]
-
2.2. Solubility Determination
The solubility of a substance is a key parameter in drug development, influencing its absorption and bioavailability. The equilibrium solubility is typically determined using the shake-flask method.[10]
-
Materials: Benzylmorphine, purified water (or other relevant solvents/buffers), flasks, a temperature-controlled shaker, and a suitable analytical method for quantification (e.g., HPLC-UV).[10][11]
-
Procedure:
-
An excess amount of benzylmorphine is added to a known volume of the solvent in a flask.[11]
-
The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C to simulate physiological conditions) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.[11]
-
Once equilibrium is achieved, the suspension is filtered to remove undissolved solid.[11]
-
The concentration of benzylmorphine in the clear filtrate is then determined using a validated analytical method, such as HPLC-UV.[10][11]
-
2.3. Determination of Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[12]
-
Materials: Benzylmorphine, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnels, and a method for quantifying benzylmorphine in both phases.[12][13]
-
Procedure:
-
A known amount of benzylmorphine is dissolved in either n-octanol or water.
-
This solution is added to a separatory funnel containing the other immiscible solvent.
-
The funnel is shaken until the partitioning of benzylmorphine between the two phases reaches equilibrium.[12]
-
The two phases are then separated, and the concentration of benzylmorphine in each phase is measured.[12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
-
2.4. Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is important for understanding a drug's ionization state at different physiological pH values. Potentiometric titration is a common method for pKa determination.[13][14]
-
Apparatus: A calibrated pH meter with an electrode, a burette, and a titration vessel.
-
Procedure:
-
A solution of benzylmorphine of known concentration is prepared.
-
The solution is titrated with a standardized solution of a strong acid or base.[13]
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the benzylmorphine is in its ionized form.[13]
-
Signaling Pathways
As an opioid, benzylmorphine is presumed to exert its effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade for opioid receptors involves two main pathways: the G-protein dependent pathway and the β-arrestin pathway.
3.1. G-Protein Dependent Signaling Pathway
Opioid receptor activation by an agonist like benzylmorphine typically leads to the activation of inhibitory G-proteins (Gi/o).
Caption: G-protein signaling pathway of opioid receptors.
This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and results in various cellular responses, including analgesia.
3.2. β-Arrestin Mediated Signaling and Receptor Desensitization
Prolonged activation of opioid receptors can lead to desensitization and internalization, processes mediated by β-arrestin.
Caption: β-arrestin signaling and receptor regulation.
Upon receptor activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestin. This binding event uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also promotes receptor internalization and can initiate its own signaling cascades, such as the MAPK pathway.[15]
Experimental Workflows
4.1. Analytical Workflow: HPLC Analysis
High-performance liquid chromatography (HPLC) is a standard method for the separation, identification, and quantification of benzylmorphine.
Caption: General workflow for HPLC analysis of benzylmorphine.
A typical HPLC method for benzylmorphine might use a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[16]
4.2. Synthetic Workflow: Preparation of Benzylmorphine
The synthesis of benzylmorphine can be achieved through the benzylation of morphine. The following is a generalized representation of this process.
Caption: Conceptual workflow for the synthesis of benzylmorphine.
This process involves reacting morphine with a benzylating agent, such as a benzyl halide, in the presence of a base to deprotonate the phenolic hydroxyl group of morphine, followed by nucleophilic substitution. The product is then isolated and purified. A patent describes a process for preparing oxymorphone from morphine via a 3-benzylmorphine intermediate, which involves reacting morphine with a benzyl halide.[17]
References
- 1. Benzylmorphine - Wikipedia [en.wikipedia.org]
- 2. Benzylmorphine | C24H25NO3 | CID 5362507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Benzylmorphine [webbook.nist.gov]
- 5. stenutz.eu [stenutz.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. UNODC - Bulletin on Narcotics - 1954 Issue 1 - 002 [unodc.org]
- 9. thinksrs.com [thinksrs.com]
- 10. mdpi.com [mdpi.com]
- 11. who.int [who.int]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species-specific lipophilicity of morphine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Benzylmorphine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. US5922876A - Preparation of oxymorphone from morphine - Google Patents [patents.google.com]
